molecular formula C21H29N3O5 B11820183 D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester

D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester

Cat. No.: B11820183
M. Wt: 403.5 g/mol
InChI Key: MTSYKEMMYDLAKS-MRXNPFEDSA-N
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Description

D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester: is a synthetic compound with the molecular formula C21H29N3O5 and a molecular weight of 403.47 g/mol . This compound is a derivative of D-Tryptophan, an essential amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester typically involves the protection of the amino group of D-Tryptophan using a tert-butoxycarbonyl (Boc) group. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The Boc-protected amino group allows for selective interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison:

Conclusion

D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Biological Activity

D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester (CAS Number: 185056-99-9) is a modified amino acid with potential biological activities. This compound is of interest for its structural properties and possible applications in pharmacology and biochemistry. Below, we explore its biological activity, structure-activity relationships, and relevant case studies.

PropertyValue
Molecular FormulaC21_{21}H29_{29}N3_{3}O5_{5}
Molecular Weight403.5 g/mol
CAS Number185056-99-9

Biological Activity Overview

D-Tryptophan derivatives are known to influence various biological processes, primarily through their role as precursors to neurotransmitters like serotonin. The specific derivative in focus exhibits unique interactions due to its structural modifications.

  • Serotonin Synthesis : D-Tryptophan is a precursor to serotonin (5-HT). Modifications to the tryptophan structure can affect the efficiency of serotonin synthesis by influencing the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin production .
  • Neurotransmitter Regulation : By altering serotonin levels, this compound may impact mood regulation, anxiety levels, and overall cognitive function. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit antidepressant-like effects .
  • Antiviral Properties : Preliminary studies suggest that tryptophan derivatives may have antiviral activity against certain viruses by interfering with viral entry mechanisms or replication processes .

Study 1: Serotonin Modulation

A study investigated the effects of various D-Tryptophan derivatives on serotonin levels in animal models. The results indicated that specific modifications can enhance or inhibit serotonin synthesis significantly. For instance, the methyl ester form was shown to increase serotonin levels in the orbitofrontal cortex of rats, thereby influencing behavioral outcomes related to anxiety and learning .

Study 2: Antiviral Activity

Another research focused on the antiviral potential of tryptophan derivatives against enteroviruses. The study demonstrated that certain structural modifications could lead to enhanced efficacy against viruses such as EV71 (Enterovirus 71). The presence of additional aromatic rings was found to be crucial for antiviral activity, suggesting a structure-activity relationship where increased complexity correlates with improved biological effects .

Structure-Activity Relationship (SAR)

The biological activity of D-Tryptophan derivatives is heavily influenced by their chemical structure. Key factors include:

  • Substituents on the Indole Ring : Variations at positions C2 and C7 of the indole ring can significantly alter activity against viruses and neurotransmitter synthesis.
  • Methyl Ester Group : The presence of a methyl ester may enhance lipid solubility, potentially improving bioavailability and cellular uptake.

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

InChI

InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-21(4,5)18(26)23-16(17(25)28-6)11-13-12-22-15-10-8-7-9-14(13)15/h7-10,12,16,22H,11H2,1-6H3,(H,23,26)(H,24,27)/t16-/m1/s1

InChI Key

MTSYKEMMYDLAKS-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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